molecular formula C11H10N2O4S3 B2372544 (Z)-2-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 868141-46-2

(Z)-2-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No.: B2372544
CAS No.: 868141-46-2
M. Wt: 330.39
InChI Key: OYCMUJQWJQDGFT-TWGQIWQCSA-N
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Description

The compound (Z)-2-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid belongs to the thioxothiazolidin family, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Its structure features a pyridin-3-ylmethylene substituent at the 5-position and an ethanesulfonic acid group at the 3-position. The Z-configuration of the methylene group is critical, as geometric isomerism can significantly influence biological activity by altering molecular geometry and target binding.

Thioxothiazolidin derivatives are widely studied for antimicrobial, anticancer, and anti-inflammatory activities.

Properties

IUPAC Name

2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S3/c14-10-9(6-8-2-1-3-12-7-8)19-11(18)13(10)4-5-20(15,16)17/h1-3,6-7H,4-5H2,(H,15,16,17)/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCMUJQWJQDGFT-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a member of the thioxothiazolidin family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its structural components, particularly the thioxothiazolidine ring and the pyridine moiety. These structures facilitate interactions with various biological targets, including enzymes and receptors. The compound's ability to modulate biochemical pathways is essential for its potential therapeutic effects .

Antimicrobial Properties

Research has shown that compounds containing thioxothiazolidin frameworks exhibit significant antimicrobial activity. For instance, derivatives of thioxothiazolidin have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways .

Anticancer Activity

Several studies have highlighted the anticancer potential of thioxothiazolidin derivatives. For example, compounds with similar structures have exhibited moderate to strong antiproliferative effects in various cancer cell lines. The activity is often dose-dependent and varies with the functional groups present on the thiazolidinone moiety. Notably, certain derivatives have induced apoptosis in leukemia cells, suggesting a promising avenue for cancer therapy .

Case Studies

  • Antimicrobial Efficacy : A study synthesized multiple thioxothiazolidin derivatives and evaluated their antibacterial properties against eight bacterial strains. Results indicated that all tested compounds showed significant antibacterial activity, particularly against resistant strains .
  • Anticancer Research : In vitro studies involving human leukemia cell lines demonstrated that specific thioxothiazolidin derivatives could induce apoptosis and exhibit cytotoxic effects. The effectiveness was correlated with the presence of electron-donating groups on the aromatic rings .
  • Biochemical Probing : The compound has been explored as a biochemical probe due to its ability to interact selectively with molecular targets. This characteristic makes it a candidate for further research into its role in various biological pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in leukemia cells
Biochemical ProbingInteracts with enzymes and receptors

Table 2: Case Study Highlights

Case StudyFindingsReferences
Antimicrobial StudySignificant antibacterial activity
Cancer Cell StudyInduced apoptosis in leukemia cells
Biochemical ProbingSelective interaction with molecular targets

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiazolidinone and thiazole scaffolds exhibit notable antimicrobial properties. For instance, derivatives of thiazolidinones have been synthesized and tested against various bacterial strains, demonstrating effective inhibition against pathogens such as Bacillus subtilis and Aspergillus niger. These studies suggest that modifications in the thiazolidinone structure can enhance antimicrobial efficacy, making them potential candidates for developing new antibiotics .

Aldose Reductase Inhibition

The compound is structurally related to known aldose reductase inhibitors, which are important in managing diabetic complications. Studies have shown that derivatives of thiazolidinones can serve as potent inhibitors of aldose reductase, with some exhibiting submicromolar IC50 values—significantly more effective than existing therapies like epalrestat. The molecular docking studies have identified key interactions within the enzyme's active site, paving the way for the design of more selective and potent inhibitors .

Synthesis and Structural Modifications

The synthesis of (Z)-2-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid typically involves multi-step reactions starting from readily available precursors. The synthesis often employs microwave-assisted techniques to enhance yield and reduce reaction time. Structural modifications, including varying substituents on the pyridine ring or altering the thiazolidinone core, have been systematically studied to optimize biological activity .

Antimicrobial Efficacy

A study published in the Chemistry & Biology Interface journal detailed the synthesis of a series of thiazolidinone derivatives and their antimicrobial evaluation. The results indicated that certain derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .

Diabetes Management

In another investigation, researchers focused on the aldose reductase inhibitory action of thiazolidinone derivatives. The study found that specific compounds exhibited high affinity for the enzyme, suggesting their potential use in preventing diabetic complications through modulation of glucose metabolism .

Summary of Findings

Application AreaKey Findings
AntimicrobialEffective against Bacillus subtilis and Aspergillus niger; structure modifications enhance efficacy .
Aldose Reductase InhibitionPotent inhibitors with submicromolar IC50 values; superior to epalrestat in select cases .
Synthesis TechniquesMicrowave-assisted synthesis improves yield; structural variations lead to enhanced biological activity .

Comparison with Similar Compounds

Research Findings and Implications

  • Antimicrobial Activity : highlights that rhodanine derivatives with ethanesulfonic acid substituents exhibit broad-spectrum antimicrobial activity. By analogy, the target compound’s pyridinyl group may offer unique interactions with microbial targets, warranting further in vitro testing .
  • Structural Characterization : The use of SHELX software () for crystallographic analysis in analogs like ’s compound underscores the importance of precise structural determination in understanding activity-structure relationships .

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